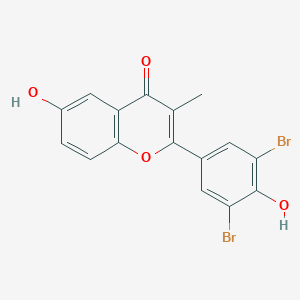
6,4'-Dihydroxy-3-methyl-3',5'-dibromoflavone
Übersicht
Beschreibung
Flavones are a type of flavonoid with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one) . This compound is characterized by the presence of hydroxyl groups at positions 6 and 4’, a methyl group at position 3, and bromine atoms at positions 3’ and 5’.
Vorbereitungsmethoden
Die Synthese von 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavon beinhaltet typischerweise die Bromierung von 6,4’-Dihydroxy-3-Methylflavone. Die Reaktionsbedingungen umfassen oft die Verwendung von Brom oder einem bromhaltigen Reagenz in einem organischen Lösungsmittel wie Essigsäure oder Chloroform . Die Reaktion wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen durchgeführt, um eine vollständige Bromierung zu gewährleisten.
Industrielle Produktionsverfahren für diese Verbindung sind nicht gut dokumentiert, aber sie folgen wahrscheinlich ähnlichen synthetischen Wegen mit Optimierung für die großtechnische Produktion. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Systemen umfassen, um eine konstante Qualität und Ausbeute zu gewährleisten.
Analyse Chemischer Reaktionen
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavon unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden. Übliche Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsreaktionen können die Bromatome in Wasserstoff umwandeln und 6,4’-Dihydroxy-3-Methylflavone bilden. Übliche Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Die Bromatome können durch andere funktionelle Gruppen wie Amino- oder Alkylgruppen unter Verwendung von nucleophilen Substitutionsreaktionen substituiert werden. Übliche Reagenzien sind Amine und Alkylhalogenide.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion debromierte Flavone ergeben kann .
Wissenschaftliche Forschungsanwendungen
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ausgangsmaterial für die Synthese anderer Flavonoidderivate und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Diese Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antioxidative, entzündungshemmende und krebshemmende Eigenschaften.
Medizin: Forschungen laufen, um seine potenziellen therapeutischen Anwendungen zu untersuchen, insbesondere bei der Behandlung von Krebs und entzündlichen Erkrankungen.
5. Wirkmechanismus
Der Wirkmechanismus von 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavon beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Signalwegen. Es wird angenommen, dass es seine Wirkungen durch die Modulation von Signalwegen ausübt, die an Zellproliferation, Apoptose und Entzündung beteiligt sind. Die Hydroxylgruppen und Bromatome spielen eine entscheidende Rolle für seine biologische Aktivität, indem sie seine Bindungsaffinität zu Zielproteinen und Enzymen beeinflussen .
Wirkmechanismus
The mechanism of action of 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavone involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The hydroxyl groups and bromine atoms play a crucial role in its biological activity by influencing its binding affinity to target proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavon kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
6,4’-Dihydroxyflavone: Fehlen die Methyl- und Bromsubstituenten, was zu unterschiedlichen biologischen Aktivitäten führt.
3’,5’-Dibrom-6,4’-Dihydroxyflavone: Ähnliche Struktur, aber ohne die Methylgruppe, was sich auf seine chemische Reaktivität und seine biologischen Eigenschaften auswirken kann.
3-Methylflavone: Fehlen die Hydroxyl- und Bromsubstituenten, was zu unterschiedlichem chemischem und biologischem Verhalten führt.
Die Einzigartigkeit von 6,4’-Dihydroxy-3-Methyl-3’,5’-Dibromoflavon liegt in seinem spezifischen Substitutionsschema, das im Vergleich zu seinen Analoga unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
104567-72-8 |
|---|---|
Molekularformel |
C16H10Br2O4 |
Molekulargewicht |
426.05 g/mol |
IUPAC-Name |
2-(3,5-dibromo-4-hydroxyphenyl)-6-hydroxy-3-methylchromen-4-one |
InChI |
InChI=1S/C16H10Br2O4/c1-7-14(20)10-6-9(19)2-3-13(10)22-16(7)8-4-11(17)15(21)12(18)5-8/h2-6,19,21H,1H3 |
InChI-Schlüssel |
GKDYOXMZSXVKPP-UHFFFAOYSA-N |
SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
Kanonische SMILES |
CC1=C(OC2=C(C1=O)C=C(C=C2)O)C3=CC(=C(C(=C3)Br)O)Br |
Key on ui other cas no. |
104567-72-8 |
Synonyme |
3-methyl-4',6-dihydroxy-3',5'-dibromoflavone EMD 21388 EMD-21388 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-chloro-2-nitrophenyl)azo]-N-(2,4-dimethylphenyl)-3-oxobutyramide](/img/structure/B11137.png)
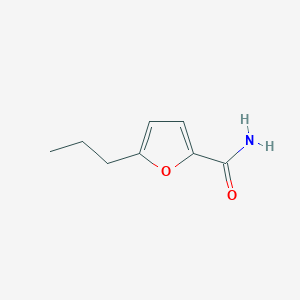
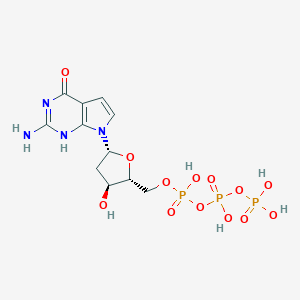
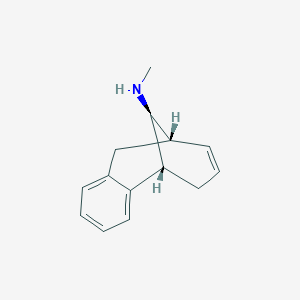
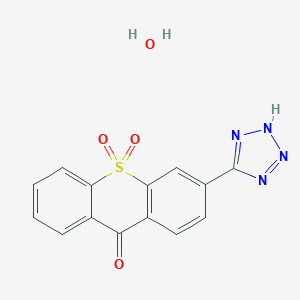

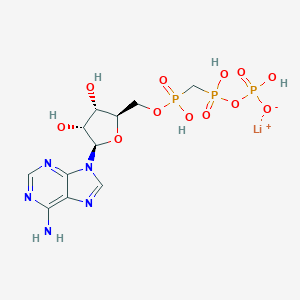


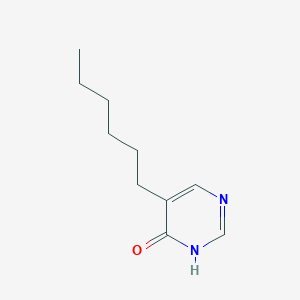



![(2R,6R,7R)-7-(2,4-dihydroxyphenyl)-4,6-dihydroxy-2-prop-1-en-2-yl-2,3,6,7-tetrahydrofuro[3,2-g]chromen-5-one](/img/structure/B11168.png)
